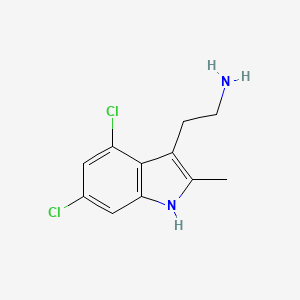

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Übersicht

Beschreibung

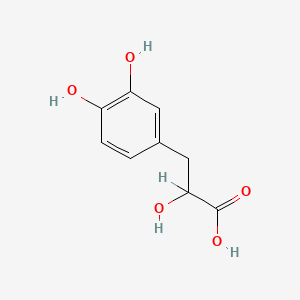

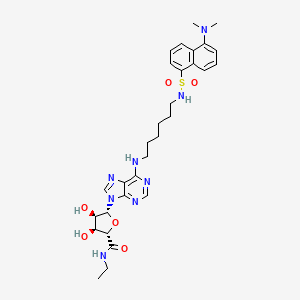

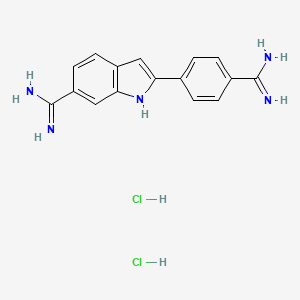

“2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is a chemical compound with the empirical formula C11H12Cl2N2. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The InChI code for “2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is 1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is a solid substance. Its molecular weight is 243.13 .Wissenschaftliche Forschungsanwendungen

DNA Binding and Cytotoxicity Studies

- Application : In a study by Kumar et al. (2012), Cu(II) complexes of tridentate ligands, including a compound structurally related to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, demonstrated significant DNA binding and nuclease activity. This suggests potential applications in studying DNA interactions and possibly in developing anticancer therapies due to their low toxicity and high DNA cleavage activity in the presence of a reducing agent.

- Source : Kumar et al. (2012).

Novel Synthesis Methods

- Application : An efficient synthesis method for N-desmethyltriptans, which include compounds similar to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, was reported by Mittapelli et al. (2009). This method highlights the importance of simple and efficient chemical modifications, which can be crucial for pharmaceutical research and development.

- Source : Mittapelli et al. (2009).

Rare-Earth Metal Amido Complexes

- Application : The research by Yang et al. (2014) involved creating novel trinuclear rare-earth metal amido complexes using pyrrolyl-functionalized indoles. These complexes, which bear structural similarity to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, show potential in catalytic activities, particularly in hydrophosphonylation processes.

- Source : Yang et al. (2014).

Antimicrobial Activity

- Application : Kumbhare et al. (2013) synthesized derivatives structurally related to 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine and evaluated their antimicrobial activity. This indicates potential applications in developing new antimicrobial agents.

- Source : Kumbhare et al. (2013).

Wirkmechanismus

Target of Action

DCAI, also known as 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)-ethylamine, primarily targets the Ras protein . Ras proteins are small GTPases that play a crucial role in cellular signal transduction .

Mode of Action

DCAI acts by binding to the pocket adjacent to the Ras-SOS interface . This binding inhibits SOS nucleotide exchange, thereby inhibiting the activation of Ras . In its inactive state, Ras is bound to a GDP and is activated by SOS (son of sevenless, among others), which converts it to the active GTP form .

Biochemical Pathways

The inhibition of Ras activation by DCAI affects the Ras-Raf-MEK-ERK pathway . This pathway is involved in regulating cell proliferation, differentiation, and survival . By inhibiting Ras activation, DCAI can potentially influence these cellular processes .

Pharmacokinetics

It is known that dcai is a powder that is soluble in dmso . Its solubility suggests that it could be administered in a solution form for better bioavailability .

Result of Action

The molecular and cellular effects of DCAI’s action are largely dependent on the specific cellular context. Given its mode of action, DCAI could potentially inhibit cell proliferation and promote cell differentiation or apoptosis in cells that rely on Ras signaling .

Action Environment

The action, efficacy, and stability of DCAI can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect DCAI’s stability and its binding to Ras . Additionally, the presence of other molecules in the environment could potentially interfere with DCAI’s binding to Ras .

Safety and Hazards

This compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and seeking medical attention if you feel unwell .

Eigenschaften

IUPAC Name |

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTJISIFGZHOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.